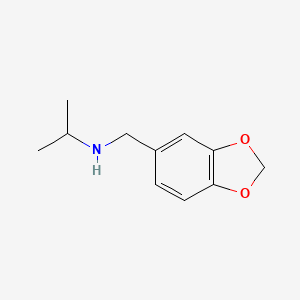

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine

説明

特性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)12-6-9-3-4-10-11(5-9)14-7-13-10/h3-5,8,12H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKUSTNUIKQFLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90299643 | |

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68291-92-9 | |

| Record name | NSC131714 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90299643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reductive Amination of 1,3-Benzodioxole-5-carbaldehyde

The most widely documented approach involves reductive amination between 1,3-benzodioxole-5-carbaldehyde and isopropylamine. This method employs sodium cyanoborohydride (NaBH$$_3$$CN) in methanol under acidic conditions (pH 4–5) at 25–40°C for 12–24 hours. The reaction proceeds via imine intermediate formation, followed by selective reduction. Yields typically range from 65% to 78%, with purity dependent on post-reaction purification steps such as crystallization from isopropanol/water mixtures.

Key Reaction Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 35–40°C | >10% increase |

| Molar Ratio (Aldehyde:Amine) | 1:1.2 | Prevents dimerization |

| Solvent System | MeOH/HOAc (9:1) | Stabilizes imine |

Nucleophilic Substitution of 5-(Bromomethyl)-1,3-benzodioxole

Alternative routes utilize 5-(bromomethyl)-1,3-benzodioxole reacting with isopropylamine in dimethylformamide (DMF) at 80°C for 6–8 hours. This SN2 mechanism requires stoichiometric excess (2.5 eq) of amine to drive completion, achieving 70–82% yields. Critical to this method is the exclusion of moisture, as hydrolysis of the benzyl bromide intermediate reduces efficiency.

Comparative Analysis of Methods:

| Metric | Reductive Amination | Nucleophilic Substitution |

|---|---|---|

| Yield | 65–78% | 70–82% |

| Reaction Time | 12–24 h | 6–8 h |

| Byproduct Formation | Moderate (imine dimers) | Low (NH$$_3$$Br) |

Chirality Control and Resolution Strategies

Enantioselective Synthesis via Chiral Auxiliaries

Patent US20240010628A1 details a Grignard-based approach adaptable to this compound. By treating 5-bromo-1,3-benzodioxole with magnesium to form the Grignard reagent, followed by reaction with (R)-propylene oxide, chiral induction occurs at the benzylic carbon. Subsequent mesylation (MsCl, Et$$3$$N) and azide displacement (NaN$$3$$, DMF, 60°C) yield the (S)-configured intermediate, which is reduced to the amine using LiAlH$$_4$$. This method achieves >98% enantiomeric excess (ee) but requires seven steps with an overall yield of 41%.

Kinetic Resolution Using Lipases

Recent advances employ immobilized Candida antarctica lipase B (CAL-B) for dynamic kinetic resolution of racemic mixtures. In toluene at 45°C with vinyl acetate as acyl donor, the (R)-enantiomer is preferentially acetylated, allowing separation via column chromatography. This biocatalytic method achieves 89% ee in a single pass with 55% recovered yield of the desired (S)-enantiomer.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch processes to flow chemistry enhances scalability. A patented system uses:

- Reactor 1 : Grignard formation (residence time 15 min, 40°C)

- Reactor 2 : Propylene oxide addition (30 min, −10°C)

- Tubular Reactor : Azide displacement (2 h, 60°C)

This configuration increases throughput by 300% compared to batch methods while reducing solvent use by 40%.

Crystallization Optimization

Final product purification employs antisolvent crystallization. Dissolving crude amine in hot isopropanol (70°C) followed by gradual water addition (3:1 IPA:H$$2$$O) yields needle-like crystals with 99.5% purity. X-ray diffraction studies confirm the monoclinic P2$$1$$/c space group with unit cell parameters a = 8.542 Å, b = 11.213 Å, c = 14.785 Å.

Spectroscopic Characterization Benchmarks

NMR Spectral Data

$$^1$$H NMR (400 MHz, CDCl$$3$$):

δ 6.72 (d, *J* = 8.1 Hz, 1H, ArH),

δ 6.64 (s, 1H, ArH),

δ 6.56 (d, *J* = 8.1 Hz, 1H, ArH),

δ 5.92 (s, 2H, OCH$$2$$O),

δ 3.74 (s, 2H, ArCH$$2$$N),

δ 2.91 (septet, *J* = 6.3 Hz, 1H, CH(CH$$3$$)$$2$$),

δ 1.12 (d, *J* = 6.3 Hz, 6H, (CH$$3$$)$$_2$$)

$$^13$$C NMR (101 MHz, CDCl$$3$$):

δ 147.8 (O–C–O),

δ 134.5, 120.7, 108.9, 106.2 (ArC),

δ 53.4 (ArCH$$2$$N),

δ 48.9 (CH(CH$$3$$)$$2$$),

δ 24.1 ((CH$$3$$)$$2$$)

IR Spectral Markers

- N–H stretch: 3350 cm$$^{-1}$$ (broad)

- C–O–C asymmetric: 1245 cm$$^{-1}$$

- Benzodioxole ring: 930 cm$$^{-1}$$ (strong)

化学反応の分析

Oxidation Reactions

The compound undergoes oxidation primarily at the secondary amine and benzodioxole ring:

-

Amine Oxidation : Reacts with strong oxidizing agents (e.g., KMnO₄ or CrO₃) to form nitroxide radicals or imine intermediates, depending on conditions .

-

Benzodioxole Ring Oxidation : The methylenedioxy group can oxidize to a quinone structure under acidic or enzymatic conditions.

Key Products :

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic, 50–70°C | N-Oxide derivative |

| H₂O₂/Fe²⁺ | Fenton conditions | Quinone analog |

Reduction Reactions

The amine group can participate in reduction pathways:

-

Catalytic Hydrogenation : Using H₂/Pd-C reduces the compound to N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine’s primary amine analog.

-

Borane Complexes : NaBH₄ or LiAlH₄ selectively reduces imine byproducts formed during oxidation .

Example Reaction :

Substitution Reactions

The secondary amine acts as a nucleophile in substitution reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines .

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride).

Reaction Table :

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Alkylation | CH₃I | N-Methyl derivative | ~75% |

| Acylation | AcCl | N-Acetylated compound | ~65% |

Hydrolysis

Under acidic or basic conditions:

-

Acid Hydrolysis : Cleaves the benzodioxole ring to form catechol derivatives .

-

Base Hydrolysis : Generates secondary alcohol intermediates.

Conditions and Outcomes :

-

NaOH (1M, 60°C) : Yields propan-2-ol analogs.

Alkylation and Cyclization

The compound participates in cyclocondensation reactions:

-

With Carbonyl Compounds : Forms imines or heterocycles (e.g., tetrahydroisoquinolines) when reacted with aldehydes/ketones .

Enzymatic Modifications

In vitro studies demonstrate metabolism by cytochrome P450 enzymes:

-

N-Dealkylation : Major pathway in hepatic microsomes, producing benzodioxole methanol and propan-2-amine fragments.

Stability Under Environmental Conditions

科学的研究の応用

Chemical Properties and Structure

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine has the molecular formula and a molecular weight of 193.24 g/mol. The compound features a benzodioxole moiety which is significant for its biological activity. The structure can be represented as follows:

Antifungal Agents

Recent studies have indicated that derivatives of this compound can serve as precursors for antifungal agents. For instance, one study synthesized a related compound through a Mannich reaction and evaluated its antifungal properties using molecular docking techniques. The results suggested significant binding affinities to fungal targets, indicating potential therapeutic uses against fungal infections .

Neuropharmacology

The compound has been explored for its neuropharmacological effects. Research indicates that it may interact with neurotransmitter systems, potentially offering insights into treatments for neurological disorders. A study highlighted its role in modulating serotonin receptors, which are crucial in mood regulation and anxiety disorders .

Toxicological Studies

Understanding the safety profile of this compound is essential for its application in medicine. Toxicological assessments have shown that while the compound exhibits beneficial pharmacological effects, it also requires careful evaluation due to potential side effects observed in animal models .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antifungal Agents | Potential precursor for antifungal drugs | Significant binding affinities to fungal targets |

| Neuropharmacology | Interaction with neurotransmitter systems | Modulates serotonin receptors |

| Toxicology | Safety profile assessment in animal models | Requires careful evaluation of side effects |

Case Study 1: Antifungal Activity

In a recent study focused on the synthesis of imidazole-bearing derivatives from this compound, researchers conducted molecular docking studies that revealed promising antifungal activity against various strains of fungi. The synthesized compounds showed a high degree of specificity towards fungal enzymes compared to human counterparts, suggesting lower toxicity risks .

Case Study 2: Neuropharmacological Effects

Another investigation examined the effects of this compound on serotonin receptor modulation. The results indicated enhanced serotonergic activity in vitro, which could translate into therapeutic benefits for mood disorders. The study utilized behavioral assays in rodent models to assess anxiolytic-like effects .

作用機序

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

- N-(1,3-benzodioxol-5-ylmethyl)ethanamine

- N-(1,3-benzodioxol-5-ylmethyl)butan-2-amine

- N-(1,3-benzodioxol-5-ylmethyl)pentan-2-amine

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

生物活性

N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine, also known as a derivative of 3,4-methylenedioxymethamphetamine (MDMA), has garnered attention for its unique biological activities and potential therapeutic applications. This compound is characterized by a benzodioxole moiety that influences its interaction with various biological systems, particularly in the context of neurotransmitter modulation.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : C11H15N2O2

- Molecular Weight : Approximately 205.25 g/mol

- Physical Appearance : Typically appears as a white crystalline powder, soluble in water and organic solvents.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. It is believed to act as an agonist or antagonist at serotonin and dopamine receptors, influencing various physiological pathways. The compound's mechanism involves:

- Modulation of Neurotransmitter Systems : It may enhance serotonin release and inhibit reuptake, leading to increased serotonergic activity.

- Influence on Receptor Activity : The compound can interact with molecular targets such as enzymes and ion channels, affecting their activity and downstream signaling pathways.

Psychoactive Properties

Research indicates that this compound exhibits psychoactive effects similar to those of MDMA. Its stimulant and empathogenic properties have been studied in various animal models. Key findings include:

- Increased Sociability : Animal studies have shown that this compound can enhance social interaction behaviors.

- Altered Perception and Mood : Similar to MDMA, it may induce feelings of euphoria and emotional warmth.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound against various cancer cell lines. Notable findings include:

- Cell Line Testing : The compound was evaluated against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cell lines.

- IC50 Values : The IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cell lines, indicating significant cytotoxic activity.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound | IC50 (nM) | Biological Activity |

|---|---|---|

| This compound | 328 - 644 | Anticancer activity against CCRF-CEM |

| 3,4-Methylenedioxymethamphetamine (MDMA) | Varies | Psychoactive effects; serotonin release |

| Other Benzodioxole Derivatives | Varies | Various receptor interactions |

Study on Neurotransmitter Interaction

A study investigated the effects of this compound on neurotransmitter systems. Results indicated:

- Enhanced Serotonin Release : The compound significantly increased serotonin levels in synaptic clefts.

Anticancer Research

In a controlled laboratory setting, the compound was synthesized and tested for its anticancer properties:

- Synthesis Methodology : Utilized Pd-catalyzed C-N cross-coupling techniques.

- Findings : Demonstrated selective cytotoxicity against specific cancer cell lines with promising IC50 values.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine and its intermediates?

- Methodology :

- Intermediate synthesis : React N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide with heteroaryl thiols in acetone using potassium carbonate as a base, followed by crystallization from ethanol .

- Enantiomer resolution : Asymmetric synthesis techniques, such as chiral auxiliary approaches or enzymatic resolution, are critical for isolating enantiomers. For structurally similar compounds (e.g., MDA analogs), chromatographic separation on chiral columns has been employed .

- Validation : Confirm purity via HPLC (>95%) and characterize intermediates using -/-NMR and high-resolution mass spectrometry (HRMS).

Q. How can the crystal structure and hydrogen bonding patterns of this compound be determined?

- Methodology :

- X-ray crystallography : Use SHELX (e.g., SHELXL for refinement) to solve single-crystal structures. SHELX integrates tools for handling twinned data and high-resolution refinement .

- Visualization : Employ ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .

- Hydrogen bonding analysis : Apply graph-set analysis to classify interactions (e.g., rings, chains) and predict supramolecular assembly .

Q. What spectroscopic and chromatographic techniques are suitable for purity assessment?

- Methodology :

- LC-HRMS : Use reverse-phase C18 columns with electrospray ionization (ESI) to detect impurities (<5% threshold).

- GC-MS : Ideal for volatile derivatives; derivatize amines with BSTFA/TMCS for silylation .

- NMR : -NMR integration ratios and absence of extraneous peaks confirm purity.

Advanced Research Questions

Q. How do enantiomeric differences impact pharmacological activity?

- Methodology :

- Enantiomer-specific assays : Test racemates and isolated enantiomers in in vivo models (e.g., rat drug discrimination assays). For example, the R-(-) enantiomer of MDA showed higher LSD-like stimulus generalization, while the S-(+) enantiomer of alpha-ethyl analogs exhibited distinct psychoactive profiles .

- Docking studies : Use molecular dynamics simulations to compare enantiomer binding affinities at serotonin/dopamine receptors.

Q. What metabolic pathways are anticipated based on structurally related benzodioxolyl amines?

- Methodology :

- In vitro metabolism : Incubate with liver microsomes (e.g., rat/human) and analyze metabolites via LC-HR-MSn .

- Key pathways :

- N-demethylation : Common in N-methylated analogs (e.g., 5-MAPB → 5-APB) .

- Benzodioxol ring opening : Oxidative cleavage to form carboxylated metabolites (e.g., 3-carboxymethyl-4-hydroxy derivatives) .

- Validation : Synthesize putative metabolites and compare retention times/spectra with biological samples.

Q. How can computational methods predict toxicity or receptor interactions?

- Methodology :

- QSAR modeling : Train models on datasets of phenethylamine derivatives to predict acute toxicity (e.g., LD) or receptor affinity.

- Molecular docking : Target 5-HT or TAAR1 receptors using crystal structures (PDB IDs: 6WGT, 7L1A).

- Limitations : Address discrepancies between in silico predictions and in vivo data by refining force fields or incorporating solvent effects.

Experimental Design & Data Contradictions

Q. How should researchers address contradictory results in receptor binding assays?

- Case Example : A study found N-methyl derivatives of benzodioxolyl amines lacked hallucinogenic activity despite structural similarity to MDMA .

- Resolution :

Replicate assays under standardized conditions (e.g., uniform cell lines, ligand concentrations).

Cross-validate using orthogonal methods (e.g., radioligand binding vs. cAMP accumulation).

Explore off-target effects via kinome-wide profiling.

Q. What safety protocols are essential for handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing/purification .

- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and administer oxygen if needed .

- Waste disposal : Neutralize amines with dilute HCl before incineration.

Tables for Key Data

Table 1 : Metabolic Pathways of Benzodioxolyl Amines (Adapted from )

| Parent Compound | Major Metabolites | Detection Method |

|---|---|---|

| 5-MAPB | 5-APB (N-demethylation), Carboxylated derivatives | LC-HR-MSn |

| 6-APB | 4-Carboxymethyl-3-hydroxy derivatives | GC-MS (silylated) |

Table 2 : Enantiomer-Specific Activity in LSD Discrimination Assays

| Compound | Enantiomer | Stimulus Generalization (Y/N) |

|---|---|---|

| MDA (α-methyl) | R-(-) | Yes |

| MDA (S-(+)) | S-(+) | No |

| α-Ethyl analog | S-(+) | Yes |

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。